钒酰基2,9,16,23-四苯氧基-29H,31H-酞菁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

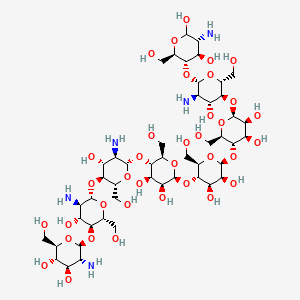

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is a complex organic compound belonging to the phthalocyanine family. It is characterized by its unique structure, which includes a vanadyl group and four phenoxy groups attached to the phthalocyanine core. This compound is known for its vibrant color and is used in various applications, including photonic and optical materials .

科学研究应用

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine has a wide range of scientific research applications:

Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.

Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.

Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.

Industry: Utilized in the production of organic solar cells and other photonic devices

作用机制

Target of Action

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine (VOPcPhO) is primarily used in the field of photovoltaics . It acts as an acceptor material in organic solar cells . The primary targets of VOPcPhO are the electron donor materials in these cells .

Mode of Action

VOPcPhO interacts with its targets, the electron donor materials, in a complementary manner. It is a p-type material, meaning it has a positive charge due to the lack of electrons . When it comes into contact with n-type materials (electron donors), there is a transfer of electrons. This interaction results in the generation of electricity .

Biochemical Pathways

The primary biochemical pathway affected by VOPcPhO is the electron transport chain in organic solar cells . When VOPcPhO accepts electrons from the donor materials, it facilitates the movement of electrons through the cell. This electron flow is what generates electricity .

Pharmacokinetics

In terms of its distribution within a solar cell, vopcpho is typically dispersed evenly throughout the active layer of the cell to maximize its interaction with the electron donor materials .

Result of Action

The result of VOPcPhO’s action within a solar cell is the generation of electricity. By accepting electrons from the donor materials, VOPcPhO enables the flow of electrons through the cell, which is then harnessed as electrical energy .

Action Environment

The efficacy and stability of VOPcPhO can be influenced by various environmental factors. For instance, exposure to light is necessary for the generation of electricity in solar cells . Additionally, the physical environment, such as temperature and humidity, can impact the efficiency and lifespan of the solar cell . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine typically involves the reaction of vanadyl phthalocyanine with phenol derivatives under specific conditions. One common method is the templating technique, where the vanadyl phthalocyanine is dissolved in a suitable solvent and reacted with phenol derivatives at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process may include steps such as spin coating and template immersion techniques to ensure uniformity and high yield .

化学反应分析

Types of Reactions

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of vanadium.

Reduction: Reduction reactions can convert the vanadyl group to other vanadium species.

Substitution: Phenoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like dimethyl sulfoxide (DMSO) and chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield vanadium(V) species, while substitution reactions can produce derivatives with different functional groups .

相似化合物的比较

Similar Compounds

Vanadyl phthalocyanine: Lacks the phenoxy groups, resulting in different electronic and photonic properties.

Nickel phthalocyanine: Contains nickel instead of vanadium, leading to variations in catalytic activity and stability.

Zinc phthalocyanine: Known for its use in photodynamic therapy but has different photophysical properties compared to vanadyl derivatives

Uniqueness

Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine is unique due to its combination of vanadyl and phenoxy groups, which impart distinct electronic, photonic, and catalytic properties. This makes it particularly valuable in applications requiring specific light absorption and emission characteristics .

属性

CAS 编号 |

109738-21-8 |

|---|---|

分子式 |

C56H38N8O5V |

分子量 |

953.913 |

InChI |

InChI=1S/C56H38N8O4.O.V/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;/q-2;;+2 |

InChI 键 |

QLJKMZISJZORJD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C([N-]5)NC7=C8C=C(C=CC8=C(N7)NC9=C1C=C(C=CC1=C(N4)[N-]9)OC1=CC=CC=C1)OC1=CC=CC=C1)OC1=CC=CC=C1.O=[V+2] |

产品来源 |

United States |

Q1: What makes VOPcPhO a suitable material for organic photovoltaic cells (OPVCs)?

A1: VOPcPhO exhibits several properties that make it attractive for OPVCs. Firstly, its absorption spectrum complements that of 3, 4, 9, 10-perylenetetracarboxylic dianhydride (PTCDA), another organic semiconductor. While PTCDA absorbs light primarily in the visible range (450nm-600nm), VOPcPhO absorbs in the UV range (300nm-400nm) and near-infrared region (600nm-800nm) []. This complementary absorption allows bilayer VOPcPhO/PTCDA heterojunctions to capture a wider range of the solar spectrum, potentially leading to improved efficiency. Secondly, VOPcPhO has a relatively low optical band gap of 1.6 eV [], meaning it requires less energy to excite electrons and create excitons, which are essential for generating electricity in OPVCs.

Q2: How does the integration of a porous structure affect the performance of VOPcPhO-based vertical organic field-effect transistors (VOFETs)?

A2: Research suggests that incorporating a porous structure into the dielectric layer of VOPcPhO-based VOFETs can significantly enhance their performance []. Specifically, using a porous P(VDF-TrFE) dielectric layer, created through a replication process using an anodic aluminum oxide (AAO) template, resulted in higher output currents and lower turn-on voltages compared to VOFETs with a non-porous dielectric layer []. This improvement is attributed to the increased surface area provided by the porous structure, which facilitates charge transport within the device.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

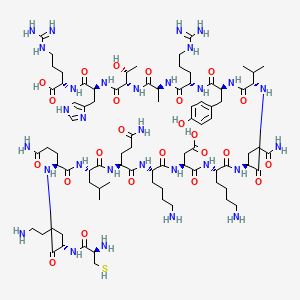

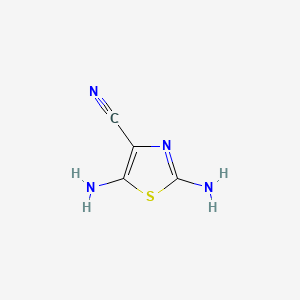

![[(1R,3R,7R,8R,9S,10R,11S,12R)-10,12-dihydroxy-1,8-dimethyl-4-methylidene-5-oxo-12-propan-2-yl-9-tricyclo[9.3.0.03,7]tetradecanyl] acetate](/img/structure/B566458.png)